LogP Differentiation: Formyl vs. Hydroxy Analog
The target compound exhibits a higher calculated logP (3.76) compared to its direct 2-hydroxy analog, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (logP = 3.66) . This ΔlogP of +0.10, while modest, reflects the replacement of a hydrogen-bond-donating hydroxyl group with a hydrogen-bond-accepting aldehyde, which reduces overall polarity and increases predicted membrane permeability. In drug discovery programs where fine-tuning lipophilicity within a narrow window is critical for balancing potency and ADME properties, this difference can influence lead optimization decisions.
| Evidence Dimension | Calculated octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.76 (calculated) |
| Comparator Or Baseline | N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (CAS 3897-39-0): logP = 3.66 (calculated) |
| Quantified Difference | ΔlogP = +0.10 (target more lipophilic) |
| Conditions | Calculated logP values derived from the same algorithm (ChemSrc database); experimental logP values not available for both compounds. |
Why This Matters
Even small lipophilicity differences can affect solubility, permeability, and off-target binding, making the formyl analog a distinct choice for optimizing pharmacokinetic profiles.
